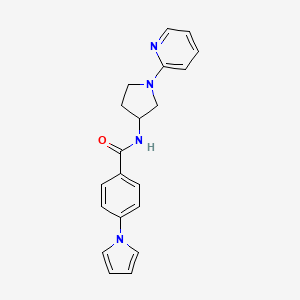

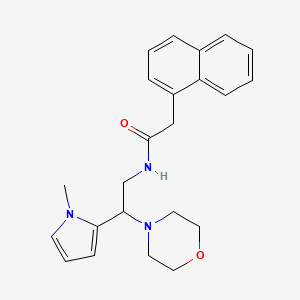

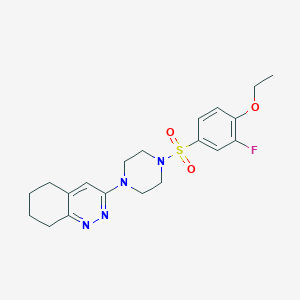

![molecular formula C18H17N3O B2849288 9-Methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline CAS No. 577985-02-5](/img/structure/B2849288.png)

9-Methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives, like 9-Methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline, has been reported in the literature. The majority of the approaches rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . A research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .Molecular Structure Analysis

The molecular structure of 9-Methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline is based on the quinoxaline moiety, a nitrogen-containing heterocyclic compound . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Wissenschaftliche Forschungsanwendungen

Materials Science

Indoloquinoxalines are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . They are a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science .

Medicinal Chemistry

The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity . They have been found to exhibit antiviral , anticarcinogenic , analgesic, and antispasmodic activities .

Synthesis Methods

Modern methods for the synthesis of indolo[2,3-b]quinoxaline derivatives have been published over the previous decade. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .

Antidepressant Molecules

Quinoxaline derivatives have been synthesized and tested for their potential as antidepressant molecules . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .

DNA Intercalating Agents

6H-Indolo[2,3-b]quinoxaline represents an important class of DNA intercalating agents endowed with many pharmacological activities such as antiviral (herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), varicella-zoster virus (VZV), etc.), cytotoxic and multidrug resistant (MDR) modulating activities .

Energy Storage

Indolo[2,3-b]quinoxaline has been used as a low reduction potential and high stability anolyte scaffold for nonaqueous redox flow batteries . This is a promising solution for grid-scale energy storage and store electrical energy in the form of chemical energy within flowable anolytes and catholytes .

Wirkmechanismus

Target of Action

The primary target of 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts with DNA, predominantly through a process known as intercalation .

Mode of Action

6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline exerts its action by intercalating into the DNA helix . This interaction disrupts vital processes for DNA replication , leading to changes in the normal functioning of the cell.

Biochemical Pathways

The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal replication process, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

This characteristic is crucial for bioavailability, as it influences the compound’s ability to be absorbed and distributed within the body .

Result of Action

The result of the compound’s action is the disruption of DNA replication . This disruption can lead to cell death, which is why compounds like 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline are often studied for their potential antiviral and antitumor activities.

Action Environment

The action of 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the compound’s thermal stability can be enhanced by the presence of bulkier polyaromatic hydrocarbon segments . Additionally, the compound exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours , suggesting that it maintains its efficacy and stability under various conditions.

Eigenschaften

IUPAC Name |

9-methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11(2)21-16-9-8-12(22-3)10-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKJHYWKZQSIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

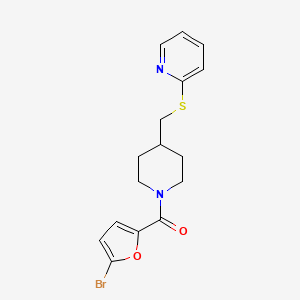

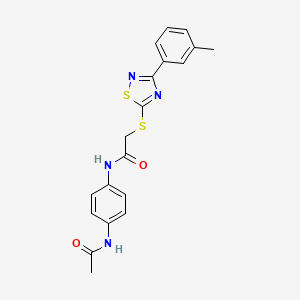

![2-[[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2849213.png)

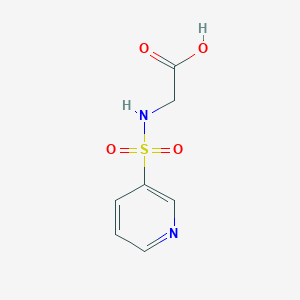

![6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849217.png)

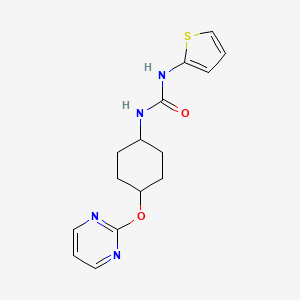

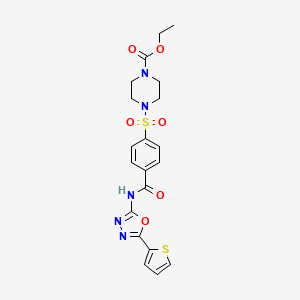

![Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2849221.png)

![(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2849224.png)

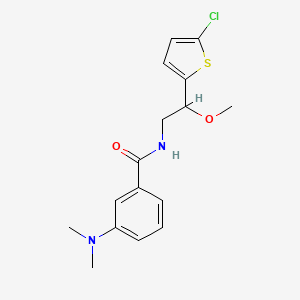

![N-cyclopentyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2849227.png)